![molecular formula C15H22Cl2N2O B14794698 2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14794698.png)
2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a dichlorobenzyl group, an isopropyl group, and a methylbutanamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 3,4-dichlorobenzyl chloride with an appropriate amine to form the corresponding amide. The reaction conditions often include the use of organic solvents such as ethyl ether or acetone and may require catalysts like zinc chloride or potassium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, electrophilic aromatic substitution may require catalysts like aluminum chloride and solvents such as dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzyl derivatives.
科学研究应用
(S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
作用机制
The mechanism of action of (S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the rod-shape maintenance mechanism of rod-like bacteria by targeting the cytoskeletal protein MreB . This inhibition disrupts bacterial cell division, leading to cell death.
相似化合物的比较
Similar Compounds
3,4-Dichlorobenzyl chloride: A precursor in the synthesis of (S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide.
S-(3,4-dichlorobenzyl)isothiourea: Known for its antimicrobial properties and similar mechanism of action.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another dichlorobenzamide derivative with distinct chemical properties.
Uniqueness
(S)-2-Amino-N-(3,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to act as both an antimicrobial agent and a potential antihistaminic makes it a versatile compound in scientific research and industrial applications.
属性
分子式 |
C15H22Cl2N2O |
|---|---|
分子量 |
317.3 g/mol |
IUPAC 名称 |
2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-5-6-12(16)13(17)7-11/h5-7,9-10,14H,8,18H2,1-4H3 |
InChI 键 |
WPRYWCOBIGKQKG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-[(1S)-1-(Dimethylamino)ethyl]-1',2-bis(diphenylphosphino)ferrocene](/img/structure/B14794630.png)
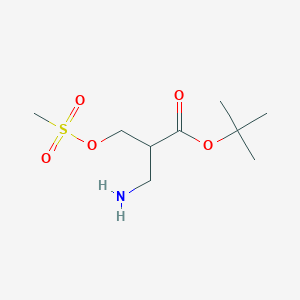
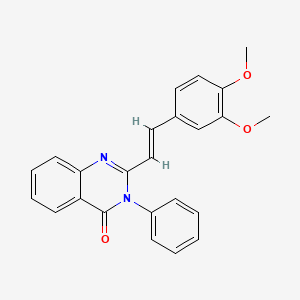
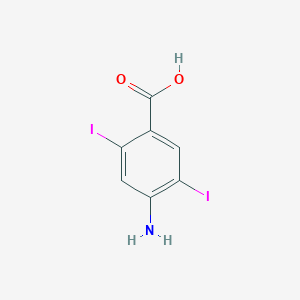
![(4AR,10BR)-8-Chloro-4-methyl-1H,2H,3H,4H,4AH,5H,6H,10BH-benzo[F]quinolin-3-one](/img/structure/B14794671.png)
![Tert-butyl 5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B14794675.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14794680.png)
![(2S)-2-amino-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide; trifluoroacetic acid](/img/structure/B14794688.png)
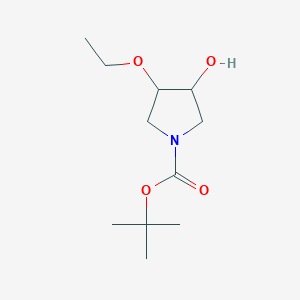
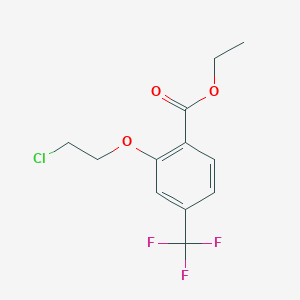
![(9R,10S,13S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14794714.png)
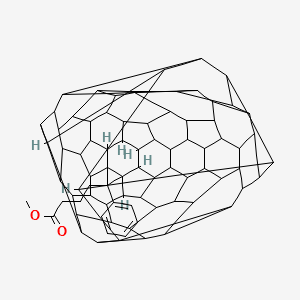
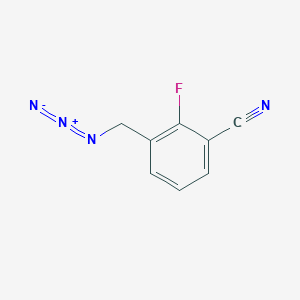
![3-(2-Oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-3-yl)prop-2-enoic acid](/img/structure/B14794733.png)
